2-Chloro-3,5-dibromopyridine
Overview
Description
2-Chloro-3,5-dibromopyridine is a useful research compound. Its molecular formula is C5H2Br2ClN and its molecular weight is 271.34 g/mol. The purity is usually 95%.
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Scientific Research Applications
Reactivity and Conversion
2-Chloro-3,5-dibromopyridine demonstrates unique reactivity, particularly in transformations involving other halogens. For instance, the action of sulphuryl chloride on 3,5-dibromopyridine-N-oxide yields a mixture predominantly containing this compound, highlighting its formation through specific chemical reactions (Hertog & Hoogzand, 2010). Additionally, the reactivity of halogen atoms in certain pyridine derivatives, including 3,5-dibromo- and 3,5-dichloro-2,4-dihydroxypyridine, has been explored, offering insights into the synthesis of other halogenated pyridines (Hertog, Combe, & Kolder, 2010).
Hydrodehalogenation Studies
The hydrodehalogenation of this compound has been investigated, particularly in the presence of palladium catalysts. This process is significant for the removal of halogens from halogenated pyridines, a critical step in various synthetic routes (Gurovets, Sharf, & Belen'kii, 1985).
Catalysis and Amination
In catalysis, this compound is used in selective amination processes. For example, its amination catalyzed by a palladium-Xantphos complex predominantly yields specific aminated products, underscoring its utility in selective synthesis (Ji, Li, & Bunnelle, 2003).
Vibrational Spectroscopy
In spectroscopy, the study of vibrational spectra of halogenated pyridines, including 3,5-dibromopyridine, aids in understanding the effects of halo-substitution on vibrational frequencies, which is crucial in the field of molecular spectroscopy (Tanaka, Kasasaku, Shimada, & Shimada, 1988).
Separation and Purification
The separation and purification of this compound derivatives, such as 2-chloro-5-trichloromethylpyridine, have been studied, showing the feasibility of achieving high purity using methods like extraction, distillation, and chromatography. This is important in the preparation of intermediates for pharmaceuticals and pesticides (Su Li, 2005).
Synthesis of Brominated and Dibrominated Derivatives
Efficient synthesis methods for brominated and dibrominated pyridines and pyrimidines have been developed, with this compound playing a key role. These compounds are valuable for preparing metal-complexing molecular rods (Schwab, Fleischer, & Michl, 2002).
Complex Formation and Electrochemistry
3,5-Dibromopyridine derivatives are used in forming complexes with metals, like palladium, showcasing their significance in studying electrochemical properties and molecular structures (Wright, Shaffer, McAdam, & Crowley, 2012).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3,5-dibromo-2-chloropyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Br2ClN/c6-3-1-4(7)5(8)9-2-3/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYSICVOJSJMFKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Br)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Br2ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50355734 | |
Record name | 2-Chloro-3,5-dibromopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50355734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40360-47-2 | |
Record name | 2-Chloro-3,5-dibromopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50355734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary method of synthesis for 2-chloro-3,5-dibromopyridine as described in the research?
A1: The research paper describes the synthesis of this compound through the reaction of 3,5-dibromopyridine-N-oxide with sulfuryl chloride at 120°C. This reaction primarily yields this compound, along with a significant amount of 4-chloro-3,5-dibromopyridine as a byproduct [].
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